Vinyl-d3 bromide
Overview
Description
Vinyl-d3 bromide is a chemical compound with the linear formula D2C=CDBr . It contains hydroquinone as a stabilizer . It is primarily used in laboratory chemicals and the manufacture of substances .
Synthesis Analysis
Vinyl bromide synthesis typically involves bromination or substitution . Organotrifluoroborates can be rapidly and regioselectively converted into organic bromides under mild conditions . The use of catalytic amounts of copper iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in the presence of tetramethylammonium chloride or bromide enables the transformation of easily accessible alkenyl iodides into their far less available chlorinated and brominated derivatives .Molecular Structure Analysis
The molecular structure of Vinyl-d3 bromide is represented by the linear formula D2C=CDBr . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
Vinyl bromides, including Vinyl-d3 bromide, play important roles in the construction of polysubstituted alkenes through transition metal-catalyzed C—C cross-coupling reactions . They exhibit properties similar to fluorinated alkenes, including halogenation, hydrogenation, and nucleophilic reactions .Physical And Chemical Properties Analysis
Vinyl-d3 bromide is a gas under pressure and may explode if heated . It has a refractive index of 1.435 (lit.) at 20/D and a boiling point of 16°C/750mmHg (lit.) . It is stable under normal conditions .Scientific Research Applications
Catalytic Cycle in Cross-Coupling Reactions Vinyl bromides, including Vinyl-d3 bromide, are utilized in catalytic cycles of cross-coupling reactions like the Suzuki−Miyaura cross-coupling. These reactions are pivotal in creating carbon-carbon bonds, essential in organic synthesis and pharmaceuticals (Braga, Ujaque, & Maseras, 2006).
Studying Molecular Dynamics Vinyl bromide derivatives are subjects in studies involving ultrafast molecular dynamics. Using techniques like attosecond transient absorption spectroscopy, researchers can investigate strong-field-initiated dynamics in these molecules, which is critical in understanding photoexcited molecules (Rott et al., 2021).
Synthesis of Polysubstituted Alkenes In the synthesis of polysubstituted alkenes, vinyl bromides play a crucial role. They undergo reactions like Heck Vinylation and Suzuki Cross-Coupling, which are essential in creating complex organic molecules, useful in various chemical industries (Berthiol, Doucet, & Santelli, 2003).
Alpha-Vinylation of Carbonyl Compounds Vinyl bromides are used in alpha-vinylation of carbonyl compounds, a reaction crucial for creating diverse organic compounds with potential applications in drug synthesis and material science (Huang, Bunel, & Faul, 2007).
Efficient Synthesis of Enynes In the synthesis of enynes, vinyl bromides are reacted with terminal alkynes. This process is significant in the production of molecules with multiple bonds, which have applications in pharmaceuticals and agrochemicals (Feuerstein et al., 2006).
Applications in Metal-Catalyzed Cross-Coupling Reactions Vinyl bromides are fundamental in metal-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, crucial in the development of new materials and drugs (Kuang, 2009).
Radical Vinylation The radical vinylation process using vinyl bromides is investigated for the synthesis of compounds like 2-vinyl-1,3-dioxolanes and 2-vinyl-N-acylpyrrolidines. This method is significant in organic synthesis for creating novel molecular structures (Kippo et al., 2014).
CO2 Fixation into Cyclic Carbonates Vinyl bromide compounds play a role in the fixation of CO2 into cyclic carbonates, a process important for environmental chemistry and industrial applications, contributing to the reduction of carbon footprint (Shi et al., 2013).
Palladium-Catalyzed C-N Couplings In the synthesis of complex amines, vinyl bromides are used in palladium-catalyzed C-N coupling reactions. This methodology is crucial for the synthesis of various functionalized amines, relevant in pharmaceuticals and material sciences (Reddy, Kingston, & Verkade, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-1,2,2-trideuterioethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLLPKCGLOXCIV-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963631 | |
Record name | Bromo(~2~H_3_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl-d3 bromide | |
CAS RN |
4666-78-8 | |
Record name | Bromo(~2~H_3_)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl-d3 bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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